molecular formula C16H13FN2O2S B11122242 2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}quinazolin-4(1H)-one

2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}quinazolin-4(1H)-one

Cat. No.: B11122242
M. Wt: 316.4 g/mol
InChI Key: TXTMPASTYLVEBA-UHFFFAOYSA-N
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Description

2-{[2-(2-Fluorophenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a fluorophenoxy group, an ethylsulfanyl linkage, and a dihydroquinazolinone core. The unique structure of this compound makes it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Fluorophenoxy Intermediate: The initial step involves the reaction of 2-fluorophenol with an appropriate alkylating agent to form 2-(2-fluorophenoxy)ethyl bromide.

    Thioether Formation: The intermediate is then reacted with a thiol compound under basic conditions to form the ethylsulfanyl linkage.

    Cyclization to Form the Quinazolinone Core: The final step involves the cyclization of the intermediate with an appropriate amine and carbonyl source under acidic or basic conditions to form the dihydroquinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the ethylsulfanyl linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions, particularly at the fluorine position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in disease pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one
  • 2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one
  • 2-{[2-(2-bromophenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one

Uniqueness

2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C16H13FN2O2S

Molecular Weight

316.4 g/mol

IUPAC Name

2-[2-(2-fluorophenoxy)ethylsulfanyl]-3H-quinazolin-4-one

InChI

InChI=1S/C16H13FN2O2S/c17-12-6-2-4-8-14(12)21-9-10-22-16-18-13-7-3-1-5-11(13)15(20)19-16/h1-8H,9-10H2,(H,18,19,20)

InChI Key

TXTMPASTYLVEBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)SCCOC3=CC=CC=C3F

solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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